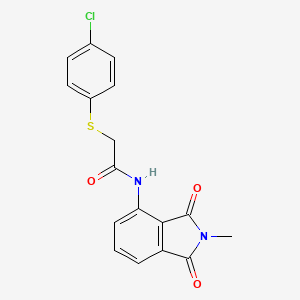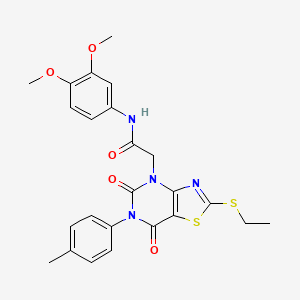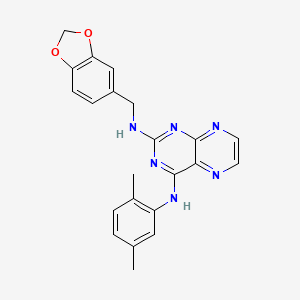
2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide" is a chemically synthesized molecule that appears to be related to a family of compounds with potential biological activity. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, sulfanyl, and acetamide groups have been synthesized and characterized for various biological activities, including antibacterial, antiviral, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into esters, hydrazides, and then into thiols or oxadiazoles. These intermediates are further reacted with various electrophiles to yield the target compounds . For example, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide in DMF and NaH .
Molecular Structure Analysis
The molecular structure of similar compounds has been determined using spectroscopic methods such as IR, 1H-NMR, and mass spectrometry. Crystallographic studies have revealed that these molecules often have a folded conformation with the aromatic rings inclined at various angles . The presence of substituents like chlorine can influence the geometry and intermolecular interactions within the crystal structure .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of functional groups such as the oxadiazole ring, sulfanyl group, and acetamide moiety. These groups can participate in various chemical reactions, including hydrogen bonding and electrophilic substitution, which are essential for their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as polarity and conformation, have been studied using methods like dipole moment measurements and quantum chemical calculations . The presence of electronegative substituents like chlorine and fluorine can significantly affect these properties . Additionally, the pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, have been investigated to assess the drug-likeness of these molecules .
科学的研究の応用
Environmental Impact and Toxicology
Chlorophenols , including compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) , have been extensively studied for their environmental impact, particularly in the context of pesticide exposure and its association with health outcomes. Research in New Zealand has explored the potential link between exposure to phenoxy herbicides or chlorophenols and soft tissue sarcoma, although further studies are needed to conclusively determine the human health risks associated with these chemicals (Smith et al., 1984). Additionally, investigations into the toxicologic effects of chlorophenoxy acetic acids, as seen in cases of fatal overdose, highlight the importance of understanding the biochemical impact of these substances (Osterloh et al., 1983).
Reproductive and Developmental Effects
The reproductive effects of paternal exposure to dioxin-contaminated chlorophenols have been a subject of study, indicating potential developmental toxicity. Research conducted on the offspring of male sawmill workers exposed to chlorophenates demonstrated an increased risk for developing congenital anomalies, supporting the hypothesis of male-mediated developmental toxicity (Dimich-Ward et al., 1996).
Occupational Exposure and Health Risks
Investigations into the health effects of 2,4,5-T and its toxic contaminants have been conducted, particularly focusing on workers in the manufacturing processes. These studies have found clinical evidence of conditions such as chloracne among exposed individuals, suggesting a correlation between occupational exposure to chlorophenols and certain health outcomes (Suskind & Hertzberg, 1984).
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-20-16(22)12-3-2-4-13(15(12)17(20)23)19-14(21)9-24-11-7-5-10(18)6-8-11/h2-8H,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLNUZQJKZHIPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)sulfanyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2509164.png)
![[4-(1,3-Benzothiazol-2-ylsulfanyl)-3-nitrophenyl]methyl 3-methylbenzoate](/img/structure/B2509165.png)
![3-Cyclopentyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2509167.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2509171.png)
![8-(2-((4-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509173.png)
![3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]-6-methoxychromen-2-one](/img/structure/B2509176.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2509177.png)
![3,5-Dimethyl-4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid](/img/structure/B2509179.png)
![methyl 3-(methylcarbamoyl)-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2509180.png)
![Ethyl 4-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B2509181.png)

